Sodium;1,2-dihydroacenaphthylene-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;1,2-dihydroacenaphthylene-3-sulfonic acid is a sulfonic acid derivative of acenaphthene Acenaphthene is a polycyclic aromatic hydrocarbon that is commonly used in the synthesis of various chemical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,2-dihydroacenaphthylene-3-sulfonic acid typically involves the sulfonation of acenaphthene. The process begins with the reaction of acenaphthene with sulfuric acid, leading to the formation of acenaphthene sulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce the sodium salt of the sulfonic acid .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced cross-coupling reactions and other modern synthetic techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium;1,2-dihydroacenaphthylene-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced compounds, and substituted acenaphthene derivatives.
Scientific Research Applications
Sodium;1,2-dihydroacenaphthylene-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of sodium;1,2-dihydroacenaphthylene-3-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium;1,2-dihydroacenaphthylene-3-sulfonic acid include:
- Sodium 1-butanesulfonate
- Sodium 1-hexanesulfonate
- Sodium 1-dodecanesulfonate
Uniqueness
This compound is unique due to its polycyclic aromatic structure combined with the sulfonic acid group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for various specialized applications .
Properties
CAS No. |
6297-13-8 |
---|---|
Molecular Formula |
C12H10NaO3S+ |
Molecular Weight |
257.26 g/mol |
IUPAC Name |
sodium;1,2-dihydroacenaphthylene-3-sulfonic acid |
InChI |
InChI=1S/C12H10O3S.Na/c13-16(14,15)11-7-5-9-3-1-2-8-4-6-10(11)12(8)9;/h1-3,5,7H,4,6H2,(H,13,14,15);/q;+1 |
InChI Key |
QWHXCJFJVHXYNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.